2-oxo(113C)propanoic acid

Hyperpolarized 13C MRI Brain Metabolism Pyruvate Dehydrogenase Flux

2-Oxo(113C)propanoic acid, also known as [1-13C]pyruvic acid or pyruvic acid-1-13C (CAS 99124-30-8), is a stable isotope-labeled analog of pyruvic acid wherein the carboxyl carbon (C1) is enriched with carbon-13. This compound is available at isotopic purity of ≥99 atom% 13C with an assay of ≥95% (CP) and is supplied as a viscous liquid requiring storage at -10 to -25°C.

Molecular Formula C3H4O3
Molecular Weight 89.05 g/mol
CAS No. 99124-30-8
Cat. No. B1312583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo(113C)propanoic acid
CAS99124-30-8
Molecular FormulaC3H4O3
Molecular Weight89.05 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)O
InChIInChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/i3+1
InChIKeyLCTONWCANYUPML-LBPDFUHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo(113C)propanoic acid (CAS 99124-30-8): 13C-Labeled Pyruvate for Hyperpolarized Metabolic Imaging and Flux Analysis


2-Oxo(113C)propanoic acid, also known as [1-13C]pyruvic acid or pyruvic acid-1-13C (CAS 99124-30-8), is a stable isotope-labeled analog of pyruvic acid wherein the carboxyl carbon (C1) is enriched with carbon-13 [1]. This compound is available at isotopic purity of ≥99 atom% 13C with an assay of ≥95% (CP) and is supplied as a viscous liquid requiring storage at -10 to -25°C . As the single most widely used hyperpolarized 13C agent in human metabolic imaging studies, [1-13C]pyruvate sits at the critical junction between glycolysis and oxidative phosphorylation, enabling real-time, non-invasive assessment of pyruvate-to-lactate conversion and pyruvate dehydrogenase (PDH) flux in vivo [2].

Why Unlabeled Pyruvate or Alternative 13C Isotopologues Cannot Substitute for 2-Oxo(113C)propanoic acid


The selection of a specific 13C-labeling position in pyruvate is not interchangeable; the C1-labeled isotopologue [1-13C]pyruvate (2-oxo(113C)propanoic acid) possesses a uniquely favorable spin-lattice relaxation time (T1) at the carboxyl carbon, which is critical for preserving hyperpolarized signal during the time window required for in vivo metabolic imaging [1]. Furthermore, the metabolic fate of the 13C label differs fundamentally based on labeling position: [1-13C]pyruvate generates detectable [13C]bicarbonate upon PDH-mediated oxidation, enabling direct quantification of mitochondrial oxidative flux, whereas [2-13C]pyruvate cannot produce bicarbonate signal, and its label instead enters the TCA cycle pool where it becomes diluted and less readily detected via hyperpolarized MRS [2]. Unlabeled pyruvate lacks the MR-active nucleus required for hyperpolarized imaging entirely. Therefore, substitution with unlabeled pyruvate, [2-13C]pyruvate, or uniformly labeled [U-13C]pyruvate (which exhibits lower effective T1 and different spectral dispersion) will not yield the same metabolic information, particularly regarding PDH flux quantification.

Quantitative Differentiation of 2-Oxo(113C)propanoic acid: Head-to-Head Comparative Evidence


Human Brain Metabolism: Direct Quantification of PDH Flux via Bicarbonate Detection from [1-13C]Pyruvate

In a first-in-human study of hyperpolarized [1-13C]pyruvate metabolism in the normal human brain, the apparent exchange rate constant (kPL) for pyruvate-to-lactate conversion was quantified as 0.012 ± 0.006 s⁻¹, while the apparent rate constant (kPB) for irreversible flux to [13C]bicarbonate (a direct readout of PDH activity) was 0.002 ± 0.002 s⁻¹ [1]. This bicarbonate detection capability is unique to the C1-labeled isotopologue. In contrast, injection of [2-13C]pyruvate in rat brain yielded detection of [2-13C]lactate but no observable downstream TCA cycle intermediates or bicarbonate, precluding PDH flux measurement [2].

Hyperpolarized 13C MRI Brain Metabolism Pyruvate Dehydrogenase Flux

Cardiac PDH Flux: DCA-Stimulated Bicarbonate Production Quantified with [1-13C]Pyruvate

In rat heart studies, administration of dichloroacetate (DCA), a PDH kinase inhibitor, resulted in a measurable increase in 13C-bicarbonate production from hyperpolarized [1-13C]pyruvate, confirming the utility of this tracer for assessing pharmacological modulation of cardiac PDH flux [1]. While [2-13C]pyruvate has been employed to track acetyl-CoA fate into the TCA cycle (yielding [5-13C]glutamate and [1-13C]acetylcarnitine signals), it cannot directly report on PDH flux via bicarbonate, as the C2 label is retained on acetyl-CoA and does not yield free 13CO2 [1]. The study explicitly notes: 'With [1-13C]pyruvate, the 13C label is released as 13CO2/13C-bicarbonate, and, hence, does not allow to follow the fate of acetyl-CoA. Pyruvate labeled in the C2 position has been used to track the 13C label into the TCA cycle' [1].

Cardiac Metabolism Hyperpolarized 13C MRS Dichloroacetate

Kidney Allograft Assessment: Lactate-to-Pyruvate Ratio Discriminates Normal from Abnormal Grafts

In a prospective clinical study of six kidney transplant patients, hyperpolarized [1-13C]pyruvate MRI was used to quantify the lactate-to-pyruvate (Lac/Pyr) ratio as a marker of glycolytic metabolism. Patients with normal biopsy findings (N=3) exhibited a mean Lac/Pyr ratio of 0.373, whereas patients with abnormal biopsy findings (N=2) showed a mean Lac/Pyr ratio of 0.552 [1]. The patient with reduced eGFR and elevated urine protein-to-creatinine ratio demonstrated the highest Lac/Pyr ratio of 0.847. Native non-tumor bearing kidneys from renal cell carcinoma patients (N=5) served as a control baseline with a mean Lac/Pyr ratio of 0.309 [1]. This demonstrates that [1-13C]pyruvate-derived metabolic imaging can differentiate functional allograft status non-invasively.

Kidney Transplantation Hyperpolarized 13C MRI Allograft Metabolism

Ace-SABRE Hyperpolarization: 17% Polarization Achieved with Biocompatible Solvent Protocol

A recent 2025 study demonstrated that [1-13C]pyruvate can be hyperpolarized via Signal Amplification By Reversible Exchange (SABRE) using an 80/20 acetone/water solvent system (Ace-SABRE), achieving up to 17% polarization [1]. Following solvent processing to achieve an injectable formulation, 74% of the initial polarization was retained [1]. This Ace-SABRE approach was directly compared to dissolution dynamic nuclear polarization (d-DNP), the current clinical standard, and demonstrated comparable in vivo metabolic tracking in a hepatocellular carcinoma tumor model [1]. The Ace-SABRE technique eliminates the need for complex, expensive d-DNP hardware, substantially lowering the barrier to entry for hyperpolarized metabolic imaging.

Hyperpolarization SABRE Metabolic MRI

Skeletal Muscle PDH Flux: Bicarbonate/Pyruvate Ratio Increases 1.5× During Exercise

In a murine model of muscle contraction, hyperpolarized [1-13C]pyruvate MRS was used to measure PDH flux in the gastrocnemius muscle. During electrical stimulation to model exercise to exhaustion (assessed at ~50% fatigue), the bicarbonate/pyruvate ratio increased by a factor of ~1.5× compared to resting state, while the lactate/pyruvate ratio increased by ~2.7× [1]. Total carbon signal also increased ~1.5×, attributed to perfusion changes [1]. These quantitative metrics demonstrate the sensitivity of [1-13C]pyruvate for detecting dynamic, physiologically relevant changes in oxidative metabolism in working skeletal muscle.

Skeletal Muscle Metabolism Exercise Physiology Hyperpolarized 13C MRS

High-Throughput Metabolic Flux Analysis: 30-Channel Microcoil Array Enables 30× Sample Throughput per HP Dissolution

A 30-channel microcoil receiver array was developed to enable simultaneous metabolic flux measurements across 30 samples using a single dissolution of hyperpolarized [1-13C]pyruvate [1]. Using this system, a statistically significant change in pyruvate-to-lactate conversion was detected in acute myeloblastic leukemia ML-1 cells treated with 2-deoxy-D-glucose (p < 0.001) [1]. A separate continuous flow bioreactor study using hyperpolarized [1-13C]pyruvate on ML-1 cells reported a coefficient of variation (CV) for the kinetic pyruvate-to-lactate rate constant (kPL) of 35%, indicating that treatment effects of 30-40% change in lactate production are differentiable with only a few hyperpolarization dissolutions [2].

High-Throughput Screening Hyperpolarized 13C NMR Cancer Metabolism

Procurement-Driven Application Scenarios for 2-Oxo(113C)propanoic acid


Clinical Hyperpolarized 13C MRI for Oncology and Cardiology

2-Oxo(113C)propanoic acid is the most widely used hyperpolarized agent in human clinical studies, with applications in glioblastoma, prostate cancer, pancreatic cancer, and cardiac metabolic imaging [1]. Procurement should be prioritized for institutions operating or planning to operate d-DNP polarizers (e.g., SPINlab) or SABRE hyperpolarization platforms for patient imaging. The compound's ability to generate both lactate and bicarbonate signals enables simultaneous assessment of glycolytic flux (Warburg effect) and mitochondrial oxidation (PDH activity), providing a dual-metric readout that is not achievable with [2-13C]pyruvate [2].

Preclinical Metabolic Flux Analysis in Cancer and Metabolic Disease Models

The compound is essential for in vivo and ex vivo hyperpolarized MRS studies in rodent models of cancer, diabetes, and cardiovascular disease. The demonstrated ability to detect 1.5× to 2.7× changes in metabolic flux ratios upon physiological intervention (e.g., exercise, DCA stimulation) validates its sensitivity for preclinical pharmacology studies [1]. For ex vivo applications, high-throughput multiplexing using microcoil arrays or bioreactors can significantly improve cost-efficiency by analyzing up to 30 samples per dissolution [2].

Pharmaceutical Research: Target Engagement and Mechanism-of-Action Studies

In drug development programs targeting metabolic enzymes (e.g., PDH kinase inhibitors like DCA, LDH inhibitors, or mTOR pathway modulators), 2-oxo(113C)propanoic acid provides a non-invasive pharmacodynamic biomarker. The compound has been used to demonstrate increased 13C-bicarbonate production after DCA administration in cardiac studies [1] and to assess tumor response to chemotherapy, radiation, and mTOR-targeting agents [2]. Procurement should be considered when clinical or preclinical studies require longitudinal, non-invasive assessment of target engagement in metabolic pathways.

Organ Transplantation and Ischemia-Reperfusion Research

The clinical feasibility of using hyperpolarized [1-13C]pyruvate MRI to assess kidney allograft metabolism has been established, with lactate-to-pyruvate ratios distinguishing normal grafts (0.373) from abnormal grafts (0.552) and correlating with eGFR [1]. This positions the compound as a valuable research tool for developing non-invasive protocols to monitor graft function and detect early rejection or ischemic injury, potentially reducing reliance on protocol biopsies in transplant research settings.

Quote Request

Request a Quote for 2-oxo(113C)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.